REACTION_CXSMILES
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[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16]O>>[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:16])=[O:5]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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OC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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Quantity
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800 mL
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Type
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reactant
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Smiles
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CO
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 3-L 4-necked round-bottom flask purged
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Type
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TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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STIRRING
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Details
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The resulting solution was stirred overnight at 80° C
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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The residue was diluted with 1000 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 2×800 mL of NaOH (cold)
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Type
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WASH
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Details
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The resulting mixture was washed with 2×500 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
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The mixture was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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CUSTOM
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Details
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This resulted in 25 g (46%) of methyl 2-hydroxy-3-methylbenzoate as brown oil
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Name
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Type
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|
Smiles
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OC1=C(C(=O)OC)C=CC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |